N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-20-12-7-9(8-13(21-2)14(12)22-3)15(19)17-16-10-5-4-6-11(10)18-23-16/h7-8H,4-6H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCOGMRSVBVPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CCCC3=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 288.29 g/mol. Its structure features a bicyclic isoxazole ring fused with a cyclopentane moiety, along with a trimethoxybenzamide group. The unique structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 288.29 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
Antitumor Activity
Preliminary studies suggest that this compound exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Case Study: Antitumor Effects on Lung Cancer Cell Lines
In a study evaluating the compound's efficacy against human lung cancer cell lines (A549, HCC827, and NCI-H358), it was found to possess moderate to high cytotoxicity. The IC50 values for these cell lines were as follows:
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 5.12 ± 0.45 |
| HCC827 | 7.03 ± 0.89 |
| NCI-H358 | 4.87 ± 0.32 |
These results indicate that the compound could be a promising candidate for further development in cancer therapy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in tumor growth.
- Modulation of Signaling Pathways : It can affect signaling pathways associated with cell proliferation and apoptosis.
- Binding Affinity : The structural components allow for π-π stacking interactions and hydrogen bonding with target biomolecules.
Anti-inflammatory Properties
In addition to its antitumor activity, this compound has shown potential anti-inflammatory effects in preliminary studies. It may modulate inflammatory cytokines and reduce oxidative stress in cellular models.
Research Findings
Recent research has focused on optimizing the chemical structure of this compound to enhance its biological activity while minimizing toxicity to normal cells.
Table 2: Summary of Biological Studies
| Study Focus | Findings |
|---|---|
| Antitumor Activity | Moderate to high cytotoxicity in lung cancer cell lines |
| Mechanism of Action | Enzyme inhibition and signaling modulation |
| Anti-inflammatory Effects | Reduction in cytokine levels |
Chemical Reactions Analysis
Table 1: Representative Cyclocondensation Conditions for Isoxazole Formation
| Reactants | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| β-Ketoester + NHOH·HCl | 20% 2-AP | HO | 80 | 70–95 |
(a) Isoxazole Ring
-
Electrophilic Substitution : The electron-deficient isoxazole ring may undergo nitration or halogenation at the 4-position under mild acidic conditions.
-
Nucleophilic Attack : Limited due to aromatic stabilization, but deprotonation at the 3-position under strong bases (e.g., LDA) could enable alkylation .
(b) Amide Bond
-
Hydrolysis : Acidic (HCl/HO, reflux) or basic (NaOH/EtOH) hydrolysis yields 3,4,5-trimethoxybenzoic acid and 5,6-dihydro-4H-cyclopenta[c]isoxazol-3-amine.
-
Reductive Amination : The amide group is stable to most reducing agents but may undergo partial reduction with LiAlH under controlled conditions.
(a) Cross-Coupling Reactions
The cyclopenta[c]isoxazole scaffold can participate in Suzuki-Miyaura couplings if functionalized with a boronate ester. For example:
-
Borylation : Using bis(pinacolato)diboron (BPin) and Pd(dppf)Cl in dioxane (80°C, 16 h) yields boronate intermediates (Table 2) .
Table 2: Borylation of Cyclopenta[c]isoxazole Derivatives
| Substrate | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopenta[c]isoxazole triflate | Pd(dppf)Cl | Dioxane, 80°C, 16 h | 64–71 |
(b) Oxidation/Reduction
-
Oxidation : The dihydrocyclopenta ring may oxidize to a fully aromatic cyclopentadiene system using DDQ or MnO.
-
Hydrogenation : Catalytic hydrogenation (H, Pd/C) reduces the isoxazole ring to a β-amino ketone derivative .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C, releasing CO and trimethoxybenzene fragments (TGA data inferred from analogs).
-
Photodegradation : UV irradiation in methanol leads to cleavage of the isoxazole ring, forming nitrile and ketone byproducts .
Mechanistic Insights
The isoxazole ring’s reactivity is governed by its 1,3-dipolar character , enabling cycloadditions with alkynes or alkenes. For example:
-
Nitrile Oxide Cycloaddition : Reacts with terminal alkynes under Au/Ag catalysis to form substituted isoxazolines (Scheme 1) .
Scheme 1 : Proposed 1,3-Dipolar Cycloaddition Mechanism
textIsoxazole + Alkyne → Isoxazoline (Au/Ag Catalyst)
Comparative Reactivity with Analogues
Compared to simpler isoxazoles (e.g., isoxazol-5(4H)-ones), the fused cyclopenta ring enhances steric hindrance, slowing electrophilic substitution but improving thermal stability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The primary structural distinction lies in the substituent attached to the trimethoxybenzamide core. Key analogues include:
Key Observations :
- The bromine atom in the latter enhances lipophilicity, whereas the isoxazole may improve solubility via polar interactions .
- Thermal Stability : The bromophenyl derivative’s high boiling point (416°C) suggests strong intermolecular forces (e.g., hydrogen bonding via N–H···O interactions in crystal packing ), a feature that may differ in the cyclopentaisoxazole analogue due to altered molecular symmetry.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize the cyclopentaisoxazole core of this compound?
The cyclopentaisoxazole moiety is typically synthesized via 1,3-dipolar cycloaddition between nitrones and nitroalkenes. For example, (Z)-C-(3,4,5-trimethoxyphenyl)-N-methylnitrone reacts with nitroalkenes under thermal or catalytic conditions to form isoxazolidines, which can be further functionalized . Optimization of solvent systems (e.g., toluene or DCM) and temperature (80–120°C) is critical to control regioselectivity and yield.
Q. How is the compound structurally characterized to confirm its identity?
Key techniques include:
- 1H/13C NMR : Aromatic protons of the trimethoxybenzamide group appear as singlet peaks near δ 6.5–7.0 ppm, while isoxazole protons resonate at δ 5.5–6.5 ppm .
- X-ray crystallography : SHELX software is widely used for refining crystal structures. For example, N-cyclohexyl-3,4,5-trimethoxybenzamide derivatives show planar benzamide rings with dihedral angles <10° relative to the isoxazole ring .
Q. What preliminary biological activities are reported for trimethoxybenzamide derivatives?
Trimethoxybenzamides exhibit inhibitory activity against acetylcholinesterase (AChE) and glucosidase enzymes. For instance, carboxamide analogs show IC₅₀ values in the micromolar range, with SAR studies highlighting the importance of the methoxy groups for binding .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational binding predictions and experimental enzymatic inhibition data?
- Perform molecular dynamics simulations to assess flexibility of the ligand-binding pocket (e.g., using AutoDock or GROMACS).
- Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies may arise from solvent effects or protein conformational changes not modeled in silico .
Q. What experimental strategies optimize synthetic yields of the cyclopentaisoxazole moiety?
- Catalyst screening : Use Lewis acids like BF₃·Et₂O to enhance cycloaddition rates.
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 100°C, 30 min) while improving regioselectivity .
- Purification : Preparative TLC with n-hexane/ethyl acetate (50:50) effectively isolates the target compound .
Q. How do researchers address solubility challenges in pharmacological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without cytotoxicity.
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the benzamide’s para-methoxy position .
Q. What advanced spectroscopic techniques clarify conformational dynamics in solution?
- NOESY NMR : Identifies spatial proximity between the isoxazole and benzamide protons, confirming the preferred rotameric state .
- Variable-temperature NMR : Detects rotational barriers of the amide bond, which may influence bioactivity .
Data Contradiction and Validation
Q. How to validate conflicting reports on AChE inhibition mechanisms?
- Enzyme kinetics : Compare Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Mutagenesis studies : Modify key residues (e.g., Trp286 in AChE) to test binding hypotheses derived from docking studies .
Q. What methods resolve discrepancies in crystallographic data for polymorphic forms?
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Assess thermal stability differences between polymorphs, which may correlate with bioavailability .
Methodological Recommendations
Q. How to design robust SAR studies for this compound?
- Scaffold diversification : Synthesize analogs with modified isoxazole substituents (e.g., fluorination at C4) and varying methoxy group positions.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
Q. What quality control measures ensure batch-to-batch consistency in synthesis?
- HPLC purity checks : Use C18 columns with acetonitrile/water gradients (≥95% purity threshold).
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
